molecular formula C3H4N4O B150127 1H-1,2,4-Triazole-3-carboxamide CAS No. 3641-08-5

1H-1,2,4-Triazole-3-carboxamide

Cat. No. B150127
CAS RN: 3641-08-5
M. Wt: 112.09 g/mol
InChI Key: ZEWJFUNFEABPGL-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-3-carboxamide is a chemical compound that belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The 1H-1,2,4-triazole-3-carboxamide motif is a versatile and pharmacologically significant structure that has been incorporated into various compounds with diverse biological activities.

Synthesis Analysis

The synthesis of 1H-1,2,4-triazole-3-carboxamide derivatives can be achieved through different synthetic routes. A one-pot synthesis method has been reported, which is efficient and provides high regiocontrol . Another approach involves the microwave-assisted synthesis from esters and amines under neutral conditions, which is environmentally benign and proceeds with the liberation of alcohol as a by-product . Additionally, the intramolecular cyclization of N1-formyl-1H-azolyl-1-carboxamidrazones has been explored as a route to synthesize azolyl-substituted 1H-1,2,4-triazoles .

Molecular Structure Analysis

The molecular structure of 1H-1,2,4-triazole-3-carboxamide derivatives can be characterized using various spectroscopic techniques. For instance, the structure of novel derivatives has been confirmed by IR and 1H NMR spectra . Single-crystal X-ray diffraction has been used to confirm the structure of sodium complexes of related compounds .

Chemical Reactions Analysis

1H-1,2,4-Triazole-3-carboxamides can undergo various chemical reactions to form different derivatives. For example, they can be used as building blocks for constructing fluorinated heterocycles analogous to rufinamide through cyclocondensation reactions . They can also be condensed with different N-substituted β-chloropropionamides to obtain various substituted triazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-1,2,4-triazole-3-carboxamide derivatives are influenced by their molecular structure. The thermal stability of these compounds can be measured using differential scanning calorimetry (DSC), as demonstrated for related energetic compounds . The density and enthalpy of formation can be calculated using computational methods, and the detonation properties can be predicted by Kamlet–Jacobs equations . The sensitivity to impact and friction has been evaluated for some derivatives, indicating that they are not sensitive to these stimuli .

Relevant Case Studies

Several case studies highlight the potential applications of 1H-1,2,4-triazole-3-carboxamide derivatives. For instance, some derivatives have shown potent antibacterial effects against S. aureus and antifungal activity against C. albicans . These compounds have also been screened for their analgesic, anti-inflammatory, and anxiolytic activity, demonstrating their potential for therapeutic use .

Scientific Research Applications

Antimicrobial Agents

  • Novel 1H-1,2,3-triazole-4-carboxamides, including derivatives of 1H-1,2,4-Triazole-3-carboxamide, have shown promising antimicrobial activities. They were synthesized via base-mediated click azide reactions and evaluated against primary pathogens like E. coli, Klebsiella pneumonia, and others. Some derivatives demonstrated potent antibacterial effects against S. aureus and antifungal activity against C. albicans (Pokhodylo et al., 2021).

Synthesis Techniques

  • Research on efficient and mild synthesis protocols for 1H-1,2,4-triazole-3-carboxamide derivatives highlights the importance of this compound in various applications. For example, a one-pot protocol provided good yields with high regiocontrol (Degorce et al., 2012).

Energetic Compounds

  • 1H-1,2,3-triazole derivatives, including 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole, have been explored for their potential as nitrogen-rich energetic compounds. Their thermal stability and detonation characteristics were extensively studied (Qin et al., 2016).

Supramolecular Interactions

  • The research on 1,2,3-triazoles, closely related to 1H-1,2,4-Triazole-3-carboxamide, has grown significantly due to their diverse supramolecular interactions. These include complexation of anions, coordination chemistry, and applications in anion recognition and catalysis (Schulze & Schubert, 2014).

Proton-Conducting Electrolytes

  • 1H-1,2,4-Triazole has been reported as an effective solvent for proton-conducting electrolytes. This highlights its potential in enhancing proton conduction in liquid electrolytes and polymer electrolyte membranes under fuel cell operating conditions (Li et al., 2005).

Biodegradation

  • The biodegradation mechanism of 1H-1,2,4-triazole by a newly isolated strain Shinella sp. NJUST26 was explored, indicating its environmental impact and potential for pollutant degradation (Wu et al., 2016).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to use personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or clothing .

properties

IUPAC Name

1H-1,2,4-triazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O/c4-2(8)3-5-1-6-7-3/h1H,(H2,4,8)(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWJFUNFEABPGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189935
Record name 1,2,4-Triazole-3-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,2,4-Triazole-3-carboxamide

CAS RN

3641-08-5
Record name 1,2,4-Triazole-3-carboxamide
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Record name 3641-08-5
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Record name 1,2,4-Triazole-3-carboxamide
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Record name 1,2,4-Triazole-3-carboxamide
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Record name 1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
512
Citations
AMA Aboeldahab, EAM Beshr, ME Shoman… - European journal of …, 2018 - Elsevier
Two structurally novel series of histone deacetylase inhibitors (HDACIs) involving two potential surface recognition moieties; 3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-…
Number of citations: 30 www.sciencedirect.com
AH Abuelhassan, MM Badran, HA Hassan… - Medicinal Chemistry …, 2018 - Springer
5-Diaryl-1H-1,2,4-triazole-3-carboxamide derivatives were designed, synthesized, and evaluated for its anticonvulsant activity using maximal electroshock (MES) and chemoshock (…
Number of citations: 19 link.springer.com
J Liu, F Liu, Z Li, C Li, S Wu, J Shen, H Wang, S Du… - Bioorganic …, 2022 - Elsevier
Two series of novel 4-phenoxypyridine derivatives containing imidazole-4-carboxamide and 4-methyl-5-oxo-4,5-dihydro-1,2,4-triazole-3-carboxamide moieties were synthesized and …
Number of citations: 9 www.sciencedirect.com
ID Konstantinova, MV Chudinov, IV Fateev… - Russian Journal of …, 2013 - Springer
Possibilities and limitations of chemoenzymatic synthesis of novel structural analogues of an antiviral preparation of Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) were …
Number of citations: 22 link.springer.com
M Abdel-Aziz, EA Beshr, IM Abdel-Rahman… - European journal of …, 2014 - Elsevier
A series of novel 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides were synthesized and confirmed with different spectroscopic techniques. The …
Number of citations: 35 www.sciencedirect.com
I Zaki, M Ramadan, MH Abdelrahman… - Monatshefte für Chemie …, 2017 - Springer
A new series of 1-naphthyl-5-aryl-1H-1,2,4-triazole-3-carboxamide derivatives were synthesized and structurally proved by 1 H and 13 C NMR along with high-resolution mass …
Number of citations: 3 link.springer.com
N Jagerovic, L Hernandez-Folgado, I Alkorta… - European journal of …, 2006 - Elsevier
A series of 1,2,4-triazole-3-carboxamides has been prepared from alkyl-1,2,4-triazole-3-carboxylates under mild conditions. The ability of these triazoles to displace [ 3 H]-CP55940 from …
Number of citations: 28 www.sciencedirect.com
MV Chudinov, ID Konstantinova, OI Ryzhova… - Pharmaceutical …, 2005 - Springer
A new method for the synthesis of 1,2,4-triazole-3-carboxamide and its 5-substituted analogs has been developed. The substrate specificity of purine nucleoside phosphorylase from E. …
Number of citations: 13 link.springer.com
KR Jaisankar, K Kumaran, SRM Kamil… - Journal of Pharmacy …, 2012 - researchgate.net
A series of 1, 2, 4-triazole-3-carboxamides has been prepared from 1, 2, 4-triazole-3-carboxylates under mild conditions. Efficient synthesis of amides directly from esters and amines is …
Number of citations: 0 www.researchgate.net
MT Fuh, CC Tseng, SM Li, SE Tsai, TJ Chuang… - Bioorganic …, 2021 - Elsevier
Through modification of the skeleton of Sitagliptin and Vildagliptin, we successfully synthesized and built-up four series of 1,2,4-triazole derivatives, containing N,O-disubstituted …
Number of citations: 7 www.sciencedirect.com

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